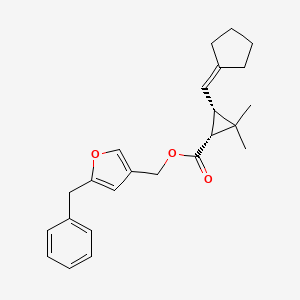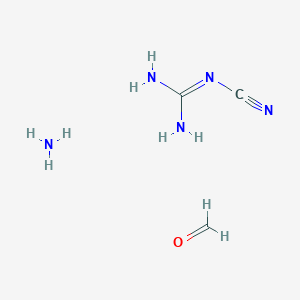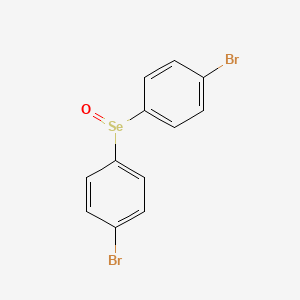
1,1'-Seleninylbis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Seleninylbis(4-bromobenzene) is an organoselenium compound characterized by the presence of selenium and bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Seleninylbis(4-bromobenzene) can be synthesized through a multi-step process involving the reaction of 4-bromobenzene with selenium compounds. One common method involves the reaction of 4-bromophenylmagnesium bromide with selenium dioxide, followed by oxidation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 1,1’-Seleninylbis(4-bromobenzene) are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’-Seleninylbis(4-bromobenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Seleninylbis(4-bromobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-Seleninylbis(4-bromobenzene) involves its ability to undergo redox reactions, which can influence various biochemical pathways. The selenium atom can participate in redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, the compound can interact with specific molecular targets, such as enzymes, through its electrophilic bromine atoms .
Comparison with Similar Compounds
Similar Compounds
1,1’-Selenobis(4-bromobenzene): Similar structure but with different oxidation states of selenium.
1,1’-Sulfonylbis(4-bromobenzene): Contains sulfur instead of selenium, leading to different chemical properties.
Uniqueness
1,1’-Seleninylbis(4-bromobenzene) is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in sulfur analogs. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)seleninylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNDQFASPYBRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se](=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2OSe |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581598 |
Source


|
| Record name | 1,1'-Seleninylbis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33834-55-8 |
Source


|
| Record name | 1,1'-Seleninylbis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

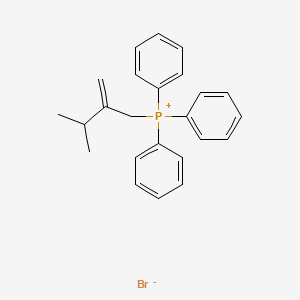
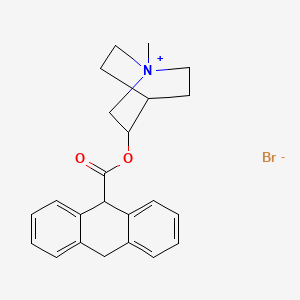


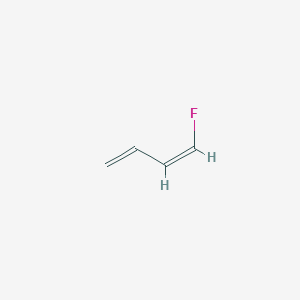
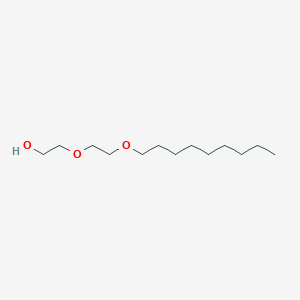

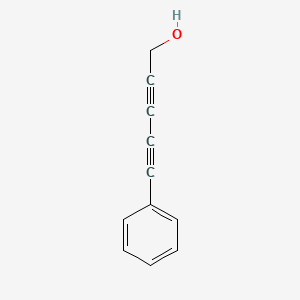

![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
